2-(2,3-Dichlorophenyl)pyrrole
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Overview
Description
2-(2,3-Dichlorophenyl)pyrrole is an organic compound that belongs to the class of heterocyclic aromatic compounds It consists of a pyrrole ring substituted with a 2,3-dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dichlorophenyl)pyrrole can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.
Another method involves the Paal-Knorr pyrrole synthesis, where a 1,4-dicarbonyl compound reacts with an amine to form the pyrrole ring . This reaction is typically carried out under acidic conditions and can be used to introduce various substituents on the pyrrole ring.
Industrial Production Methods
Industrial production of this compound often utilizes scalable synthetic routes such as the Suzuki-Miyaura coupling due to its efficiency and cost-effectiveness. The reaction conditions are optimized to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dichlorophenyl)pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrrole-2,3-dione derivatives under specific conditions.
Reduction: Reduction reactions can convert the compound into different hydrogenated derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include substituted pyrroles, pyrrole-2,3-dione derivatives, and hydrogenated pyrrole derivatives.
Scientific Research Applications
2-(2,3-Dichlorophenyl)pyrrole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(2,3-Dichlorophenyl)pyrrole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,3-d]pyrimidine: This compound shares a similar pyrrole ring structure but with additional nitrogen atoms in the ring.
Pyrrolidine: A saturated analog of pyrrole, which lacks the aromaticity of the pyrrole ring.
Uniqueness
2-(2,3-Dichlorophenyl)pyrrole is unique due to the presence of the 2,3-dichlorophenyl group, which imparts distinct chemical and biological properties. This substitution pattern can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H7Cl2N |
---|---|
Molecular Weight |
212.07 g/mol |
IUPAC Name |
2-(2,3-dichlorophenyl)-1H-pyrrole |
InChI |
InChI=1S/C10H7Cl2N/c11-8-4-1-3-7(10(8)12)9-5-2-6-13-9/h1-6,13H |
InChI Key |
FBJUWKYKAPYKDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=CC=CN2 |
Origin of Product |
United States |
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